molecular formula C16H18N2O3 B12033128 6-HO-N-Isobutyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

6-HO-N-Isobutyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

Cat. No.: B12033128
M. Wt: 286.33 g/mol
InChI Key: JMLHSZAUVRWUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HO-N-Isobutyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide typically involves multi-step organic reactions. One common method starts with the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an amide-acid chloride intermediate. This intermediate then undergoes a Friedel-Crafts ring closure using aluminum trichloride to yield the desired compound .

Industrial Production Methods

the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-HO-N-Isobutyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

6-HO-N-Isobutyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-HO-N-Isobutyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-HO-N-Isobutyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is unique due to its specific structural features and the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

9-hydroxy-N-(2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-9(2)8-17-15(20)12-14(19)11-5-3-4-10-6-7-18(13(10)11)16(12)21/h3-5,9,19H,6-8H2,1-2H3,(H,17,20)

InChI Key

JMLHSZAUVRWUJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O

Origin of Product

United States

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